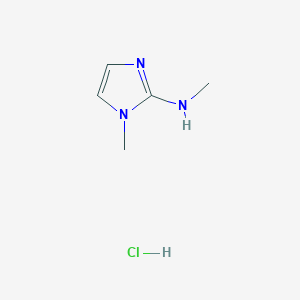![molecular formula C12H21Cl2N3 B1404923 2-(ピペリジン-4-イル)-4,5,6,7-テトラヒドロ-1H-ベンゾ[d]イミダゾール二塩酸塩 CAS No. 1448128-25-3](/img/structure/B1404923.png)
2-(ピペリジン-4-イル)-4,5,6,7-テトラヒドロ-1H-ベンゾ[d]イミダゾール二塩酸塩
説明
This compound is a hydrate of 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . It has a molecular weight of 292.21 . The IUPAC name is 2-(piperidin-4-yl)-1H-benzo[d]imidazole dihydrochloride hydrate .
Synthesis Analysis
The synthesis of piperidine derivatives has been extensively studied . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, the amide substituent, and the benzoimidazol-2-one linker have been explored . The benzimidazol-2-one moiety can be replaced with urea-like substructures . The piperidine ring and benzoimidazol-2-one can also be functionalized .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Multicomponent reactions have also been used .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C12H15N3.2ClH.H2O .科学的研究の応用
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (30983426) suggests that it may have suitable properties for oral bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), influencing their catalytic activities. Additionally, it binds to specific protein receptors, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects .
Cellular Effects
The effects of 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the NF-κB pathway, which plays a pivotal role in inflammation and immune responses. The compound modulates gene expression by affecting transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent .
Molecular Mechanism
At the molecular level, 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with NOS results in the modulation of nitric oxide production, a critical mediator in various physiological processes. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and modulating immune responses. Higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining optimal dosage ranges for potential therapeutic applications .
Metabolic Pathways
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, is influenced by its binding affinity to tissue-specific proteins. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
Within cells, 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride localizes to specific subcellular compartments, including the nucleus and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound is essential for its activity, as it allows for direct interactions with nuclear DNA and mitochondrial enzymes, thereby influencing gene expression and cellular metabolism .
特性
IUPAC Name |
2-piperidin-4-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;/h9,13H,1-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIJZZGIDXWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)
![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)
![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)


![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)
![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)
![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)




